molecular formula C27H19ClN4O3 B10875745 4-[4-(2-chloro-4-nitrophenoxy)benzyl]-3,5-diphenyl-4H-1,2,4-triazole

4-[4-(2-chloro-4-nitrophenoxy)benzyl]-3,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B10875745
M. Wt: 482.9 g/mol
InChI Key: OCLWCNZHONOSCL-UHFFFAOYSA-N
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Description

2-CHLORO-4-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER is a complex organic compound that features a combination of chlorinated nitrophenyl and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER typically involves multiple steps:

    Formation of the Triazole Moiety: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Nitration and Chlorination: The nitrophenyl group is introduced through nitration of a phenol derivative, followed by chlorination.

    Ether Formation: The final step involves the formation of the ether linkage between the chloronitrophenyl and triazole moieties, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-4-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER can undergo various chemical reactions, including:

    Substitution Reactions: The chloronitrophenyl group can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenyl groups can undergo oxidation under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Aminophenyl Derivatives: From the reduction of the nitro group.

    Substituted Phenyl Ethers: From nucleophilic substitution reactions.

Scientific Research Applications

2-CHLORO-4-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-CHLORO-4-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole moiety is known to bind to metal ions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Shares the chloronitrophenyl group but lacks the triazole moiety.

    4-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)methylphenol: Contains the triazole moiety but lacks the chloronitrophenyl group.

Uniqueness

2-CHLORO-4-NITROPHENYL {4-[(3,5-DIPHENYL-4H-1,2,4-TRIAZOL-4-YL)METHYL]PHENYL} ETHER is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the chloronitrophenyl and triazole moieties allows for diverse interactions and reactions, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C27H19ClN4O3

Molecular Weight

482.9 g/mol

IUPAC Name

4-[[4-(2-chloro-4-nitrophenoxy)phenyl]methyl]-3,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C27H19ClN4O3/c28-24-17-22(32(33)34)13-16-25(24)35-23-14-11-19(12-15-23)18-31-26(20-7-3-1-4-8-20)29-30-27(31)21-9-5-2-6-10-21/h1-17H,18H2

InChI Key

OCLWCNZHONOSCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])Cl)C5=CC=CC=C5

Origin of Product

United States

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